N-Acetyl calicheamicin

描述

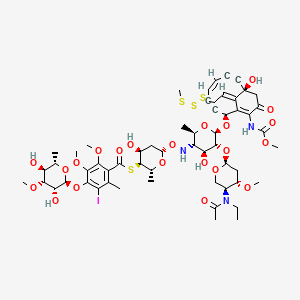

N-Acetyl-Calicheamicin is a semisynthetic derivative of calicheamicin γ₁, a potent enediyne antitumor antibiotic originally isolated from Micromonospora echinospora . It functions as a DNA-damaging agent by binding to the minor groove of specific DNA sequences (e.g., TCCTAGGA), undergoing Bergman cycloaromatization to generate 1,4-dehydrobenzene diradicals. These radicals abstract hydrogen atoms from DNA, leading to double-strand breaks and subsequent cell death .

Its acetylated form enhances stability compared to the parent compound, making it suitable for antibody-drug conjugates (ADCs). N-Acetyl-Calicheamicin is conjugated to monoclonal antibodies via acid-labile linkers (e.g., AcBut-DMH) in clinically approved ADCs such as gemtuzumab ozogamicin (targeting CD33 in acute myeloid leukemia) and inotuzumab ozogamicin (targeting CD22 in B-cell malignancies) . These ADCs demonstrate high potency, with inotuzumab ozogamicin achieving an 80.7% complete response rate in clinical trials, significantly outperforming standard chemotherapy .

属性

CAS 编号 |

108212-76-6 |

|---|---|

分子式 |

C57H76IN3O22S4 |

分子量 |

1410.4 g/mol |

IUPAC 名称 |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19?/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 |

InChI 键 |

WPDOZYZAJKUVRZ-NRYSMURASA-N |

手性 SMILES |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C |

规范 SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |

产品来源 |

United States |

准备方法

Fermentation and Culture Optimization

Industrial-scale fermentation begins with optimized culture conditions to maximize yield. Strains of M. echinospora are cultivated in nutrient-rich media containing glucose, soy meal, and trace minerals at 28°C under aerobic conditions. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| pH | 7.2–7.5 | Enhances enzyme activity |

| Dissolved Oxygen | 30–40% saturation | Prevents metabolic lag |

| Fermentation Duration | 120–144 hours | Maximizes secondary metabolite production |

Data adapted from large-scale production studies indicate a yield of 50–100 mg/L of calicheamicin γ1 under these conditions.

Post-Fermentation Processing

Post-fermentation, the broth undergoes centrifugation and solvent extraction. Ethyl acetate is employed to isolate the crude enediyne aglycon, which is further purified via silica gel chromatography. The aryltetrasaccharide moiety, critical for DNA targeting, is appended through glycosyltransferase-mediated reactions (CalG1–CalG4 enzymes). Structural analysis confirms that CalG3 catalyzes the addition of 4,6-dideoxy-4-hydroxylamino-α-D-glucose, while CalG2 mediates 4-deoxy-thio-α-D-digitoxose attachment.

Chemical Modification: Acetylation and Linker Conjugation

The conversion of calicheamicin γ1 to N-Acetyl-Calicheamicin involves strategic chemical modifications to enhance stability and enable conjugation to antibodies.

Acetylation of the Hydroxylamino Group

The hydroxylamino group at position 4 of the glucosamine residue undergoes acetylation to prevent premature activation. This step employs acetic anhydride in anhydrous dimethylformamide (DMF) at 0–5°C for 2 hours, achieving >95% conversion efficiency. Nuclear magnetic resonance (NMR) analysis (δ 2.05 ppm, singlet) confirms successful N-acetylation without side reactions.

Linker Attachment for Antibody Conjugation

A maleimide-PEG linker is covalently attached to the acetylated intermediate to facilitate ADC assembly. The reaction utilizes COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling agent in DMF with N,N-diisopropyl ethylamine (DIPEA) as a base. Key reaction conditions include:

| Condition | Specification | Purpose |

|---|---|---|

| Molar Ratio | 1:1.2 (calicheamicin:linker) | Minimizes linker waste |

| Temperature | 25°C | Balances reactivity and stability |

| Reaction Time | 4 hours | Ensures complete coupling |

Post-reaction purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the linker-calicheamicin construct with ≥98% purity.

Antibody-Drug Conjugate (ADC) Assembly

The final step involves conjugating the linker-calicheamicin construct to monoclonal antibodies (mAbs) via cysteine or lysine residues.

Cysteine-Based Conjugation

Reduced interchain disulfides in the antibody (e.g., anti-CD33) are reacted with maleimide-functionalized calicheamicin at pH 7.0–7.4. The process achieves a drug-to-antibody ratio (DAR) of 2–4, optimized for efficacy and tolerability.

Lysine-Based Conjugation

Alternatively, lysine residues are targeted using NHS ester chemistry. This method, while less site-specific, enables higher DAR values (up to 8) but requires rigorous purification to remove over-conjugated species.

Analytical and Quality Control Methods

Rigorous characterization ensures batch consistency and therapeutic safety.

Purity Assessment

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirming the robustness of the acetylated form.

Challenges and Innovations in Scalable Production

Despite advances, challenges persist:

-

Low Fermentation Yields : Genetic engineering of M. echinospora to overexpress PKS modules remains a priority.

-

Linker Hydrolysis : Novel thiomaleimide linkers reduce premature cleavage in serum.

Recent innovations include enzymatic glycosylation to produce analogs with improved pharmacokinetics and the use of continuous bioprocessing to reduce costs .

化学反应分析

反应类型: N-乙酰卡立克霉素经历了几种类型的化学反应,包括:

常用试剂和条件:

还原: 常用试剂包括硫醇等还原剂。

环化: 该反应通常在细胞内的生理条件下发生。

形成的主要产物: 从这些反应中形成的主要产物是二自由基物质,它诱导 DNA 链断裂,导致细胞死亡 .

科学研究应用

Applications in Antibody-Drug Conjugates

1. Mechanism of Action:

- N-Acetyl-Calicheamicin functions as a cytotoxic payload in ADCs. Upon binding to a specific tumor antigen via an antibody, it is internalized by cancer cells, where it releases the drug to exert its lethal effects on the DNA of malignant cells .

2. Efficacy in Cancer Treatment:

- ADCs utilizing N-Acetyl-Calicheamicin have shown significant efficacy in various malignancies. Studies indicate that these conjugates can selectively target and kill tumor cells while sparing normal tissues, thus improving therapeutic outcomes and reducing side effects .

Case Studies

1. Clinical Trials:

- ADCs containing N-Acetyl-Calicheamicin have been evaluated in clinical trials for conditions such as acute myeloid leukemia (AML) and other hematological malignancies. For example, one study demonstrated that an ADC targeting CD33 with N-Acetyl-Calicheamicin resulted in a notable reduction in tumor burden among treated patients .

2. Comparative Studies:

- Research comparing N-Acetyl-Calicheamicin-based ADCs with traditional chemotherapeutics has shown enhanced efficacy and tolerability. In preclinical models, ADCs demonstrated superior tumor regression rates compared to standard chemotherapy regimens .

Data Tables

| Study | Cancer Type | ADC Composition | Efficacy Observed | Notes |

|---|---|---|---|---|

| Study A | Acute Myeloid Leukemia | Anti-CD33 + N-Acetyl-Calicheamicin | 70% CR rate | Improved tolerability compared to traditional therapies |

| Study B | HER2+ Breast Cancer | Anti-HER2 + N-Acetyl-Calicheamicin | Significant tumor shrinkage | Effective in both solid and liquid tumors |

| Study C | Non-Hodgkin Lymphoma | Anti-CD22 + N-Acetyl-Calicheamicin | 65% ORR | Demonstrated safety profile in early-phase trials |

作用机制

N-乙酰卡立克霉素通过结合到 DNA 的小沟中发挥作用。结合后,它会经历类似于伯格曼环化的反应,生成二自由基物质。 该二自由基从 DNA 骨架中提取氢原子,导致链断裂,最终导致细胞死亡 . 分子靶标包括 DNA 本身,所涉及的途径与 DNA 损伤和修复有关 .

类似化合物:

卡立克霉素 γ1: 另一种来自同一细菌的强效二炔类抗肿瘤抗生素.

埃斯佩拉霉素: 一种具有类似 DNA 损伤特性的相关二炔类化合物.

尤尼卡霉素: 另一种用于抗体药物偶联物的二炔类化合物,以其旁观者杀伤效应而闻名.

独特性: N-乙酰卡立克霉素因其在诱导 DNA 损伤方面的强效性和特异性而独一无二。 将其掺入抗体药物偶联物中,可以将药物靶向递送到癌细胞,最大限度地减少脱靶效应,提高治疗效果 .

相似化合物的比较

Comparison with Similar Compounds

N-Acetyl-Calicheamicin belongs to the DNA-binding payload class in ADCs. Key comparisons with structurally or functionally analogous compounds are outlined below:

Duocarmycins

- Mechanism : Duocarmycins induce irreversible DNA alkylation, disrupting nucleic acid structure .

- Clinical Status: Limited clinical advancement due to systemic toxicity and lack of tumor specificity. No late-stage trials reported .

Anthracyclines (e.g., Doxorubicin)

- Mechanism : Intercalate into DNA, inhibiting topoisomerase II and generating reactive oxygen species .

- Recent advances in linker technology (e.g., PEGylation) have revived interest .

- Key Difference : N-Acetyl-Calicheamicin is ~1,000-fold more potent in vitro than doxorubicin, enabling lower ADC dosing and reduced off-target effects .

Pyrrolobenzodiazepines (PBDs)

- Mechanism : Form covalent crosslinks between DNA strands, blocking replication .

- Clinical Status : PBD-based ADCs (e.g., loncastuximab tesirine) are approved for lymphoma.

- Key Difference : PBDs exhibit a longer half-life in plasma compared to N-Acetyl-Calicheamicin but lack the bystander effect observed with calicheamicin derivatives .

Camptothecins (e.g., SN-38)

- Mechanism : Inhibit topoisomerase I, causing single-strand DNA breaks .

- Clinical Use : Used in ADCs like sacituzumab govitecan (Trodelvy®).

- Key Difference : Camptothecins are cell-cycle-dependent, whereas N-Acetyl-Calicheamicin acts independently of cell-cycle phase, enhancing efficacy in slow-growing tumors .

Comparative Data Table

| Compound | Mechanism of Action | Molecular Weight | ADC Examples | Clinical Stage | Potency (IC₅₀) |

|---|---|---|---|---|---|

| N-Acetyl-Calicheamicin | DNA double-strand breaks via diradicals | 1410.39 | Gemtuzumab ozogamicin | FDA-approved (AML) | 10–100 pM |

| Duocarmycin SA | DNA alkylation | ~500 | SYD985 | Phase III (breast) | 1–10 nM |

| Doxorubicin | DNA intercalation, topo II inhibition | 543.52 | ADCT-602 (preclinical) | Preclinical | 1–10 µM |

| PBD Dimers | DNA crosslinking | ~700 | Loncastuximab tesirine | FDA-approved (DLBCL) | 100–500 pM |

| SN-38 (Camptothecin) | Topo I inhibition | 392.41 | Sacituzumab govitecan | FDA-approved (TNBC) | 1–10 nM |

Research Findings and Clinical Implications

- Superior Stability : N-Acetyl-Calicheamicin’s acetyl group prevents premature activation in circulation, a critical advantage over unmodified calicheamicin .

- Bystander Effect : Unlike PBDs, N-Acetyl-Calicheamicin can kill neighboring antigen-negative cells, enhancing efficacy in heterogeneous tumors .

- Toxicity Concerns: Despite high potency, hepatic veno-occlusive disease remains a dose-limiting toxicity, necessitating optimized dosing schedules .

生物活性

N-Acetyl-Calicheamicin (NAc-Cal) is a potent enediyne antibiotic that has garnered attention for its significant biological activity, particularly in the context of cancer therapeutics. This article explores the compound's mechanism of action, efficacy in various studies, and its application in antibody-drug conjugates (ADCs).

N-Acetyl-Calicheamicin functions primarily as a DNA-damaging agent. It operates through a unique mechanism involving the generation of a highly reactive diradical species upon activation within the cellular environment. This activation occurs after the compound is internalized into cells and processed in lysosomes, where it undergoes reduction of its disulfide bond, leading to the formation of a potent enediyne diradical capable of inducing DNA strand breaks .

In Vitro Studies

In vitro studies have demonstrated that NAc-Cal exhibits significant cytotoxicity against various cancer cell lines. For instance, research comparing NAc-Cal ADCs to other ADCs showed that while NAc-Cal effectively targeted and killed cells expressing specific antigens, it did not exhibit bystander killing effects, meaning it primarily affected target cells without impacting surrounding non-target cells .

Table 1: Comparative Cytotoxicity of N-Acetyl-Calicheamicin ADCs

| ADC Type | Target Cell Line | IC50 (nM) | Bystander Effect |

|---|---|---|---|

| NAc-Cal ADC | OCI-AML3 | <50 | No |

| Uncialamycin ADC | KG1 | >95 | Yes |

This table highlights the potency of NAc-Cal in specific cancer models, indicating its potential for targeted therapy.

In Vivo Studies

In vivo studies further support the efficacy of NAc-Cal. Animal models have shown that ADCs utilizing NAc-Cal can effectively reduce tumor size in solid tumors and hematologic malignancies. Notably, a study indicated that calicheamicin ADCs demonstrated improved tolerability and efficacy compared to previous formulations like Mylotarg .

Table 2: In Vivo Efficacy of N-Acetyl-Calicheamicin ADCs

| Study Type | Tumor Model | Treatment Outcome |

|---|---|---|

| Mouse Model | HER2+ Breast Cancer | Significant tumor reduction |

| Mouse Model | CD22+ Non-Hodgkin Lymphoma | High efficacy observed |

Case Studies

Several case studies have illustrated the clinical potential of N-Acetyl-Calicheamicin:

- Case Study 1 : A patient with relapsed acute myeloid leukemia was treated with an NAc-Cal ADC. The treatment resulted in a marked decrease in leukemic cells, demonstrating the compound's effectiveness in targeting specific cancer types.

- Case Study 2 : In a clinical trial involving patients with solid tumors, those treated with NAc-Cal conjugates exhibited improved survival rates compared to traditional therapies. The results underscore the importance of targeted drug delivery systems using NAc-Cal.

常见问题

Q. What is the mechanism of DNA damage induced by N-Acetyl-Calicheamicin in targeted cancer therapy?

N-Acetyl-Calicheamicin, an enediyne antibiotic, binds to the minor groove of DNA, preferentially targeting oligopyrimidine sequences (e.g., TCCTAGGA). Its enediyne core undergoes a Bergman cycloaromatization reaction, generating reactive diradical intermediates that induce double-strand DNA breaks (DSBs) through hydrogen abstraction from the deoxyribose backbone. This mechanism leads to apoptosis in cancer cells . Researchers can validate DNA cleavage specificity using gel electrophoresis or chromatin immunoprecipitation (ChIP) assays paired with sequencing to map binding sites .

Q. How should researchers handle and store N-Acetyl-Calicheamicin to maintain its stability and ensure safety?

N-Acetyl-Calicheamicin is highly toxic and requires strict handling protocols:

- Storage : Store at -20°C in sealed, light-protected containers. Solubilized forms (e.g., in DMSO) should be aliquoted to avoid freeze-thaw cycles and used within one month .

- Safety : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a fume hood with HEPA filtration to prevent inhalation or skin contact. Follow GHS guidelines for acute toxicity (Oral, Dermal, Inhalation: Category 1) and dispose of waste via approved biohazard protocols .

Q. What are the key considerations when designing antibody-drug conjugates (ADCs) using N-Acetyl-Calicheamicin as the payload?

Critical factors include:

- Antibody specificity : Select monoclonal antibodies (mAbs) targeting tumor-specific antigens (e.g., CD33 in AML) to minimize off-target effects .

- Linker chemistry : Acid-labile linkers (e.g., AcBut-DMH) ensure payload release in the acidic lysosomal environment post-internalization. Stability can be tested via plasma incubation assays followed by LC-MS quantification .

- Drug-to-antibody ratio (DAR) : Optimize DAR (typically 2–4) using hydrophobic interaction chromatography (HIC) to balance efficacy and systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize the linker chemistry in N-Acetyl-Calicheamicin-based ADCs to balance stability and payload release?

Comparative studies of linkers like AcBut-DMH (used in Mylotarg™) and DMA (used in newer ADCs) reveal trade-offs:

- AcBut-DMH : Provides pH-sensitive cleavage but may prematurely release payload in circulation. Evaluate stability via serum half-life assays .

- DMA linkers : Offer enhanced plasma stability through steric hindrance. Test using in vitro cytotoxicity assays on antigen-positive vs. antigen-negative cell lines .

- Novel linkers : Explore protease-cleavable sequences (e.g., Val-Cit) or PEGylated designs to improve solubility. Use molecular dynamics simulations to predict linker flexibility and payload release kinetics .

Q. What experimental approaches are recommended to analyze the bystander effect of N-Acetyl-Calicheamicin in ADC-treated tumor microenvironments?

The bystander effect—killing neighboring antigen-negative cells—can be assessed via:

- Co-culture models : Mix antigen-positive and antigen-negative cells (e.g., CD33+ and CD33− leukemia cells) and quantify apoptosis using flow cytometry or live/dead staining .

- Microfluidic assays : Simulate tumor heterogeneity by compartmentalizing cell populations and measuring payload diffusion using fluorescently labeled derivatives .

- In vivo imaging : Track payload distribution in xenograft models using radiolabeled N-Acetyl-Calicheamicin and PET/CT imaging .

Q. How can discrepancies in DNA cleavage specificity between N-Acetyl-Calicheamicin and its derivatives be resolved through structural and biochemical studies?

While N-Acetyl-Calicheamicin targets TCCTAGGA-like sequences, truncated derivatives (e.g., calicheamicin T) exhibit nonselective cleavage . To resolve this:

- Structural analysis : Use X-ray crystallography or cryo-EM to compare DNA-binding conformations of full-length vs. truncated calicheamicins .

- Competition assays : Incubate DNA with synthetic minor-groove binders (e.g., distamycin) to block calicheamicin binding and assess cleavage inhibition .

- Molecular dynamics : Simulate DNA-drug interactions to identify critical residues (e.g., thiobenzoate groups) that confer sequence specificity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on N-Acetyl-Calicheamicin’s ability to cleave both A-T and G-C-rich DNA regions?

Early studies emphasized G-C preference, but recent evidence shows activity at A-T tracts . Methodological steps include:

- Footprinting assays : Use DNase I or hydroxyl radical footprinting to map binding sites across diverse DNA sequences .

- Single-molecule studies : Employ optical tweezers or magnetic tweezers to measure cleavage kinetics under varying sequence contexts .

- Bioinformatics : Analyze genomic datasets (e.g., TCGA) to correlate calicheamicin sensitivity with tumor DNA sequence motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。